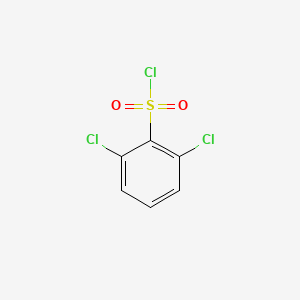
Ácido 3-nitro-5-(trifluorometil)benzoico
Descripción general
Descripción
3-Nitro-5-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the family of benzoic acids substituted with a nitro group and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of both electron-withdrawing groups, such as the nitro and trifluoromethyl groups, can significantly influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related trifluoromethylating reagent, has been reported, showing high reactivity and safety in handling . Another study describes the synthesis of a mesogen with a thermotropic cubic phase, which includes a trifluoromethylated benzoic acid derivative . These syntheses often involve the introduction of the trifluoromethyl group and the nitro group onto the benzene ring, which can be achieved through various chemical reactions, including electrophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Nitro-5-(trifluoromethyl)benzoic acid has been characterized using techniques such as X-ray crystallography. For example, the crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and its isomer has been performed, revealing how the regiochemistry affects the rotation of substituents out of the aromatic plane . This kind of analysis is crucial for understanding the steric and electronic effects of substituents on the benzoic acid core.
Chemical Reactions Analysis
The chemical reactivity of nitro trifluoromethyl benzoic acids can be influenced by the presence of the substituents. For instance, the hydrolysis of 5-nitro-2-(trifluoroacetylamino)benzoic acid has been studied, showing intramolecular catalysis and the influence of adjacent groups on reaction rates . The nitro group can participate in various chemical reactions, such as reduction to an amine, while the trifluoromethyl group can affect the acidity and reactivity of the carboxylic acid group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-5-(trifluoromethyl)benzoic acid can be deduced from studies on similar compounds. The presence of the trifluoromethyl group can increase the compound's lipophilicity and influence its melting point and solubility. The nitro group is a strong electron-withdrawing group that can affect the acidity of the benzoic acid, potentially leading to different hydrogen bonding patterns and solid-state structures . The combination of these groups can also impact the compound's spectroscopic properties, such as IR and NMR spectra, due to changes in electronic distribution.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“Ácido 3-nitro-5-(trifluorometil)benzoico” es un compuesto orgánico que se utiliza en diversas reacciones químicas. A menudo se utiliza como reactivo o bloque de construcción en la síntesis de moléculas más complejas .
Investigación Farmacéutica
En la investigación farmacéutica, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos. Por ejemplo, podría utilizarse en la síntesis de antagonistas del receptor de bradicinina B (1) .
Estudios de Solubilidad
Se ha evaluado la solubilidad de “this compound” en dióxido de carbono denso. Este tipo de estudio es importante para comprender la influencia de la fluoración en la solubilidad de los productos farmacéuticos orgánicos en dióxido de carbono denso .
Química Analítica
“this compound” puede utilizarse como estándar interno durante el análisis ultra traza de ácidos carboxílicos aromáticos fluorados por el método GC/MS .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract.
Mode of Action
The compound might interact with its targets, leading to changes at the molecular level
Biochemical Pathways
Given its potential respiratory effects , it may influence pathways related to respiratory function.
Result of Action
It’s known to cause irritation to the respiratory system , which suggests that it may induce changes at the cellular level in respiratory tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitro-5-(trifluoromethyl)benzoic acid. For instance, the compound should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and inhalation .
Análisis Bioquímico
Biochemical Properties
3-Nitro-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, potentially acting as a substrate or inhibitor. The nitro group in 3-Nitro-5-(trifluoromethyl)benzoic acid can undergo reduction reactions, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity with biomolecules .
Cellular Effects
The effects of 3-Nitro-5-(trifluoromethyl)benzoic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses due to its nitro group. Additionally, 3-Nitro-5-(trifluoromethyl)benzoic acid can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular functions .
Molecular Mechanism
At the molecular level, 3-Nitro-5-(trifluoromethyl)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-5-(trifluoromethyl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Nitro-5-(trifluoromethyl)benzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Nitro-5-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Nitro-5-(trifluoromethyl)benzoic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-Nitro-5-(trifluoromethyl)benzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, which catalyze the reduction of the nitro group. The compound may also interact with cofactors that facilitate these metabolic reactions. These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 3-Nitro-5-(trifluoromethyl)benzoic acid within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. These factors can affect the compound’s localization and accumulation within cells .
Subcellular Localization
3-Nitro-5-(trifluoromethyl)benzoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. Understanding the subcellular localization of 3-Nitro-5-(trifluoromethyl)benzoic acid is crucial for elucidating its biochemical roles and effects .
Propiedades
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLHXGXGFBBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346941 | |
| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328-80-3 | |
| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding amide in antituberculosis drug development?
A: The study published by [] focuses on characterizing these compounds, which act as vital building blocks for synthesizing 8-nitro-1,3-benzothiazin-4-ones. This class of compounds has shown promise as potential new drugs for treating tuberculosis. By elucidating the crystal structures of these precursors, researchers gain crucial insights into their molecular geometry and arrangement. This knowledge is fundamental for understanding their reactivity, potential for chemical modifications, and ultimately, their role in the synthesis of the target benzothiazinones with potential antitubercular activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)


![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)

